REACTION_CXSMILES
|
[CH:1]([C:4]1[N:8]=[C:7]([C:9]([O:11]CC)=[O:10])[O:6][N:5]=1)([CH3:3])[CH3:2].O[NH:15]/[C:16](=N/[H])/[C:17]1C=CC=NC=1.[OH-].[Na+]>>[N:15]1[CH:16]=[CH:17][CH:2]=[C:1]([C:4]2[N:8]=[C:7]([C:9]([OH:11])=[O:10])[O:6][N:5]=2)[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.727 g
|
Type
|
reactant
|
Smiles
|
ON\C(\C1=CN=CC=C1)=N\[H]
|
Name
|
ethyl oxalyl chloride
|
Quantity
|
2.89 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NOC(=N1)C(=O)OCC
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=NOC(=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |